molecular formula C12H15ClN2 B13717575 2-Amino-3,6,7-trimethylquinoline hydrochloride CAS No. 1172841-52-9

2-Amino-3,6,7-trimethylquinoline hydrochloride

Cat. No.: B13717575
CAS No.: 1172841-52-9
M. Wt: 222.71 g/mol
InChI Key: OFTMKYNIXCERNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6,7-trimethylquinoline hydrochloride typically involves the reaction of 2-chloro-3,6,7-trimethylquinoline with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6,7-trimethylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with different functional groups.

    Reduction: Various amine derivatives.

    Substitution: Substituted quinoline compounds with different alkyl or acyl groups.

Scientific Research Applications

2-Amino-3,6,7-trimethylquinoline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-3,6,7-trimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,6,7-trimethylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1172841-52-9

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

3,6,7-trimethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-7-4-10-5-9(3)12(13)14-11(10)6-8(7)2;/h4-6H,1-3H3,(H2,13,14);1H

InChI Key

OFTMKYNIXCERNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=C2)C)N.Cl

Origin of Product

United States

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